

Application Note: Determination of Benoxafos Residue in Crops by Gas Chromatography

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Introduction

Benoxafos is an organothiophosphate insecticide and acaricide used to control a range of pests on various agricultural crops. Due to its potential toxicity, monitoring its residues in food commodities is crucial to ensure consumer safety and compliance with regulatory limits. This application note describes a robust and sensitive method for the determination of **Benoxafos** residues in crop matrices using gas chromatography (GC) coupled with a nitrogen-phosphorus detector (NPD) or a flame photometric detector (FPD). The method utilizes the widely accepted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure, providing high recovery and efficient cleanup.

Principle

The method involves the extraction of **Benoxafos** residues from homogenized crop samples using acetonitrile. The extraction is followed by a cleanup step using dispersive solid-phase extraction (d-SPE) to remove interfering matrix components. The final extract is then analyzed by gas chromatography. The chromatographic separation is achieved on a capillary column, and the detection is performed using a selective detector, such as an NPD or FPD, which offers high sensitivity for phosphorus-containing compounds like **Benoxafos**. Quantification is carried out using an internal standard method to ensure accuracy and precision.

Apparatus and Reagents

Apparatus:



- Gas chromatograph (GC) equipped with an NPD or FPD
- Capillary GC column (e.g., HP-5, 30 m x 0.25 mm i.d., 0.25 μm film thickness)
- High-speed homogenizer
- Centrifuge capable of 5000 rpm
- Vortex mixer
- Analytical balance
- Syringes and vials for GC analysis
- Standard laboratory glassware
- Reagents:
 - Benoxafos analytical standard (Purity >98%)
 - Triphenyl Phosphate (TPP) internal standard (Purity >99%)
 - Acetonitrile (HPLC grade)
 - Anhydrous magnesium sulfate (MgSO₄)
 - Sodium chloride (NaCl)
 - Primary secondary amine (PSA) sorbent
 - Graphitized carbon black (GCB) (for pigmented crops)
 - C18 sorbent
 - Helium or Nitrogen (carrier gas, 99.999% purity)
 - Hydrogen and Air (for FPD/NPD operation)

Experimental Protocols



Standard Solution Preparation

- Benoxafos Stock Solution (100 µg/mL): Accurately weigh 10 mg of Benoxafos standard and dissolve it in 100 mL of acetonitrile.
- Internal Standard Stock Solution (100 μg/mL): Accurately weigh 10 mg of Triphenyl Phosphate (TPP) and dissolve it in 100 mL of acetonitrile.
- Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solutions with acetonitrile to create calibration curves (e.g., 0.01, 0.05, 0.1, 0.5, and 1.0 µg/mL), each containing the internal standard at a constant concentration (e.g., 0.5 µg/mL).

Sample Preparation (QuEChERS Method)

- Homogenization: Weigh a representative 10-15 g portion of the crop sample and homogenize it.
- Extraction:
 - Place 10 g of the homogenized sample into a 50 mL centrifuge tube.
 - Add 10 mL of acetonitrile.
 - Add the internal standard solution (e.g., 100 μL of a 50 μg/mL TPP solution).
 - Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
 - Cap the tube and vortex vigorously for 1 minute.
 - Centrifuge at 5000 rpm for 5 minutes.
- Cleanup (Dispersive SPE):
 - Transfer an aliquot of the upper acetonitrile layer (e.g., 6 mL) to a 15 mL d-SPE tube.
 - For general crops, the d-SPE tube should contain 900 mg of anhydrous MgSO₄ and 150 mg of PSA.



- For crops with high pigment content (e.g., leafy greens), add 150 mg of GCB to the d-SPE tube. For fatty matrices, 150 mg of C18 can be added.
- Vortex the d-SPE tube for 30 seconds.
- Centrifuge at 5000 rpm for 5 minutes.
- Final Extract:
 - Take an aliquot of the cleaned extract (e.g., 1 mL) and transfer it to a GC vial.
 - The sample is now ready for GC analysis.

Gas Chromatography (GC) Analysis

- GC Conditions (Example):
 - Injector: Splitless mode, 250°C
 - Carrier Gas: Helium at a constant flow of 1.0 mL/min
 - Oven Temperature Program:
 - Initial temperature: 100°C, hold for 1 minute
 - Ramp 1: 25°C/min to 180°C
 - Ramp 2: 4°C/min to 200°C
 - Ramp 3: 10°C/min to 250°C, hold for 5 minutes
 - Detector (NPD or FPD): 300°C

Data Presentation

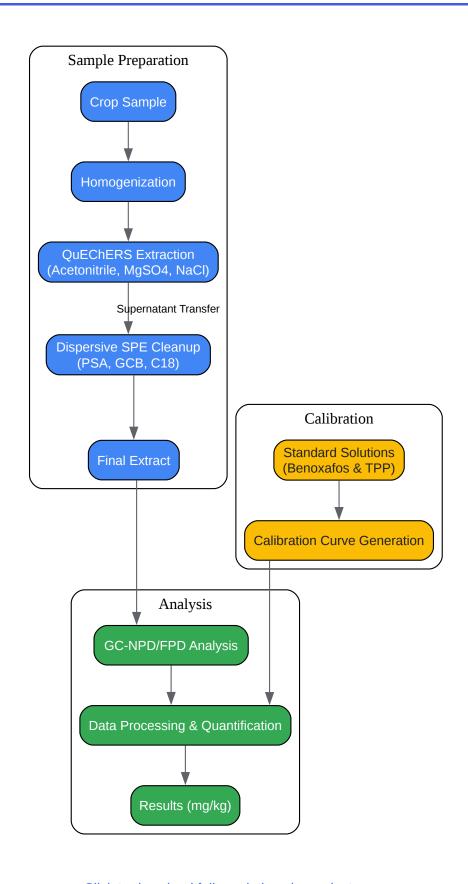
The following table summarizes the expected quantitative performance data for the analysis of **Benoxafos** in various crop matrices. These values are based on typical performance for organothiophosphate pesticides and should be confirmed during in-house method validation.



Parameter	Expected Value	Notes
Limit of Detection (LOD)	0.001 - 0.01 mg/kg	The lowest concentration of analyte that can be reliably detected.
Limit of Quantitation (LOQ)	0.005 - 0.03 mg/kg	The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.
Linearity (r²)	> 0.99	Determined from the calibration curve over the expected concentration range.
Recovery	70 - 120%	The percentage of the known amount of analyte recovered from the spiked matrix.
Precision (RSD)	< 20%	The relative standard deviation of replicate measurements.

Visualization





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